
4-(Bromomethyl)-3-chloro-2,3'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-3-chloro-2,3’-bipyridine is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromomethyl group and a chlorine atom attached to a bipyridine scaffold. Bipyridines are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-chloro-2,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-2,3’-bipyridine.
Bromomethylation: The bromomethyl group is introduced via a bromomethylation reaction. This can be achieved by reacting 3-chloro-2,3’-bipyridine with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.
Purification: The crude product is purified using column chromatography or recrystallization to obtain pure 4-(Bromomethyl)-3-chloro-2,3’-bipyridine.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)-3-chloro-2,3’-bipyridine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-3-chloro-2,3’-bipyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form bipyridine N-oxides.
Reduction: Reduction reactions can be used to modify the bipyridine core or to remove the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.
Oxidation Products: Bipyridine N-oxides or other oxidized derivatives.
Reduction Products: Dehalogenated bipyridines or reduced bipyridine derivatives.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-3-chloro-2,3’-bipyridine has several applications in scientific research:
Coordination Chemistry: It serves as a ligand in the synthesis of metal complexes, which are studied for their catalytic, electronic, and photophysical properties.
Medicinal Chemistry: The compound is used in the design of pharmaceuticals, particularly in the development of drugs targeting metal ions or enzymes.
Material Science: It is employed in the synthesis of organic semiconductors and other functional materials.
Biological Studies: The compound’s derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism by which 4-(Bromomethyl)-3-chloro-2,3’-bipyridine exerts its effects depends on its application:
Coordination Chemistry: As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.
Medicinal Chemistry: The compound can interact with biological targets such as enzymes or receptors, modulating their activity through coordination or covalent bonding.
Material Science: In organic semiconductors, it contributes to the electronic properties of the material by facilitating charge transport.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)-2,2’-bipyridine: Similar structure but with different substitution pattern, affecting its coordination and reactivity.
3-Chloro-2,2’-bipyridine: Lacks the bromomethyl group, leading to different chemical behavior and applications.
4-Methyl-3-chloro-2,3’-bipyridine:
Uniqueness
4-(Bromomethyl)-3-chloro-2,3’-bipyridine is unique due to the presence of both bromomethyl and chloro substituents, which provide versatile sites for further functionalization and coordination. This dual functionality makes it particularly valuable in the synthesis of complex molecules and materials.
Propiedades
Fórmula molecular |
C11H8BrClN2 |
|---|---|
Peso molecular |
283.55 g/mol |
Nombre IUPAC |
4-(bromomethyl)-3-chloro-2-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H8BrClN2/c12-6-8-3-5-15-11(10(8)13)9-2-1-4-14-7-9/h1-5,7H,6H2 |
Clave InChI |
CIVYPJGDIOSIKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC=CC(=C2Cl)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


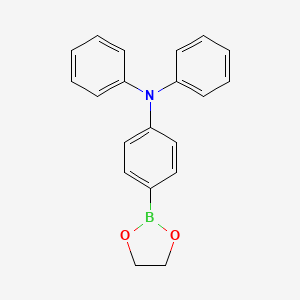
![2-{7-Oxabicyclo[2.2.1]heptan-1-yl}acetic acid](/img/structure/B13146083.png)
![4-Bromo-2-methyl-7-nitro-2H-benzo[d][1,2,3]triazole](/img/structure/B13146091.png)
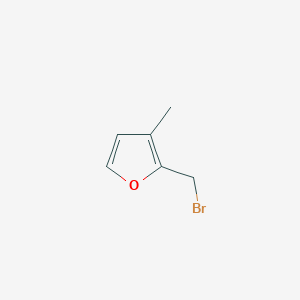
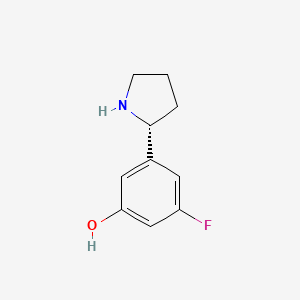
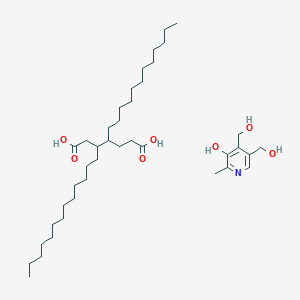
![tert-Butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13146107.png)
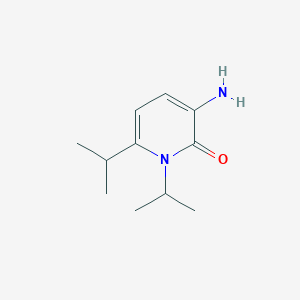
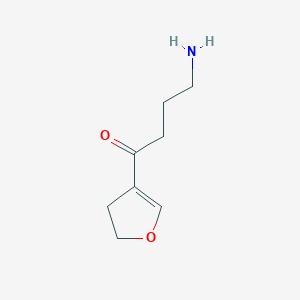
![Ethyl 1-methyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13146131.png)
![1,2-Diphenyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B13146132.png)
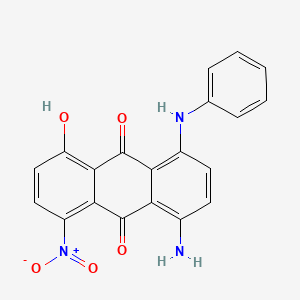
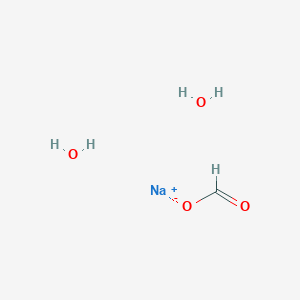
![8,8-Dimethylbicyclo[4.2.0]octan-7-amine](/img/structure/B13146147.png)
